molecular formula C5H7F3N2O B15103846 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B15103846
M. Wt: 168.12 g/mol
InChI Key: GMEGKYOTGGQNMZ-UHFFFAOYSA-N
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Description

3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C5H5F3N2O. It is a derivative of pyrazole, characterized by the presence of a trifluoromethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-5-trifluoromethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method includes the reaction of 3-methyl-5-trifluoromethyl-1H-pyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at a temperature range of 0-78°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to minimize environmental impact and reduce costs. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of specific enzymes or modulation of receptor activity, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(trifluoromethyl)pyrazole
  • 3-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-methyl-5-(trifluoromethyl)-4,5-dihydroisoxazole

Uniqueness

3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .

Properties

Molecular Formula

C5H7F3N2O

Molecular Weight

168.12 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol

InChI

InChI=1S/C5H7F3N2O/c1-3-2-4(11,10-9-3)5(6,7)8/h10-11H,2H2,1H3

InChI Key

GMEGKYOTGGQNMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(C1)(C(F)(F)F)O

Origin of Product

United States

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